Boc-beta-cyano-D-alanine

Übersicht

Beschreibung

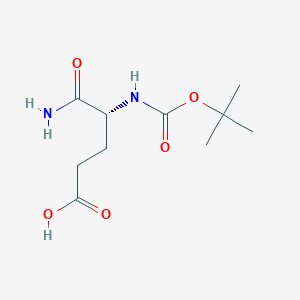

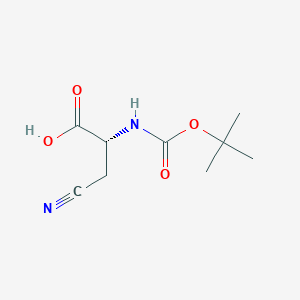

Boc-beta-cyano-D-alanine is an organic compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 . It appears as a white powder .

Synthesis Analysis

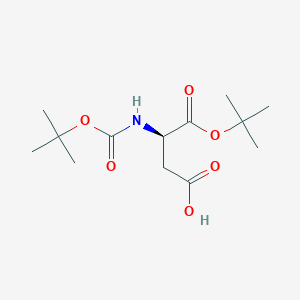

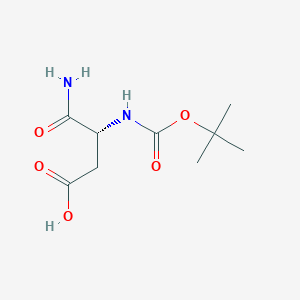

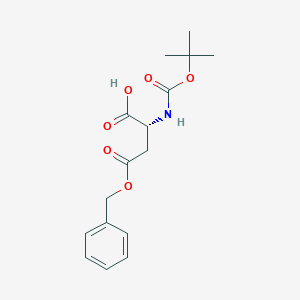

The synthesis of Boc-protected amines and amino acids, such as Boc-beta-cyano-D-alanine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

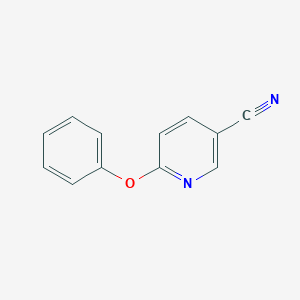

The molecular structure of Boc-beta-cyano-D-alanine consists of a Boc-protected amino group and a cyano group attached to the beta carbon of alanine .Chemical Reactions Analysis

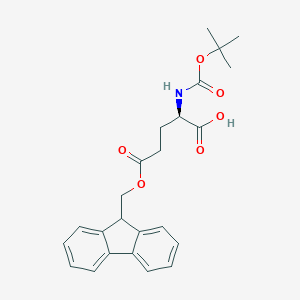

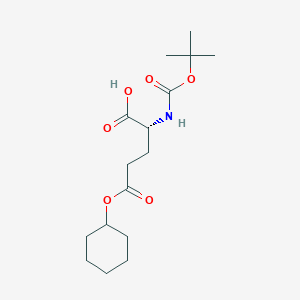

The Boc group in Boc-beta-cyano-D-alanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Boc-beta-cyano-D-alanine is a white powder with a molecular weight of 214.22 . Its density is approximately 1.204 g/cm3 . The melting point is around 80-81 °C, and the boiling point is predicted to be 408.6 °C .Wissenschaftliche Forschungsanwendungen

Crystallographic and Structural Studies

One of the prominent applications of Boc-beta-cyano-D-alanine and related compounds is in crystallographic and structural studies to understand peptide interactions and the formation of amyloid-like fibrils. For instance, a study demonstrated the use of a model tripeptide, incorporating beta-alanine and other non-coded amino acids, to form an infinite parallel beta-sheet structure, providing insights into amyloid aggregate formation, which is characteristic of neurodegenerative diseases (Maji, Drew, & Banerjee, 2001). Similarly, the synthesis of β-lactam-containing ferrocene peptides, involving Boc-protected amino acids, sheds light on the stabilization of peptide conformations in solution through intramolecular hydrogen bonds (Kovač et al., 2009).

Solid-Phase Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), derivatives like Boc-beta-cyano-D-alanine play a crucial role in constructing complex peptide structures on solid supports. This is exemplified by the development of an orthogonally protected alpha,alpha-bis(aminomethyl)-beta-alanine building block for the construction of glycoconjugates, highlighting the importance of such compounds in synthesizing structurally diverse and functionally rich peptides (Katajisto et al., 2002).

Molecular Engineering and Biotechnological Production

Furthermore, advances in molecular engineering and biotechnological production of β-alanine showcase the utility of related enzymes and pathways in synthesizing β-alanine, a component critical for various physiological functions and industrial applications. Studies have focused on enhancing the activity and stability of enzymes like L-aspartate-α-decarboxylase, which is involved in β-alanine production, through genetic modifications, demonstrating the interplay between synthetic amino acid derivatives and biotechnological advancements (Pei et al., 2017).

Analytical and Environmental Studies

In analytical chemistry, the differentiation and identification of Boc-protected amino acid isomers by electrospray ionization tandem mass spectrometry (ESI-MS/MS) highlight the importance of such compounds in analytical protocols, offering precise methodologies for characterizing complex peptide structures (Raju et al., 2010). Additionally, the development of analytical protocols for identifying neurotoxic amino acids like BMAA in biological samples underscores the critical role of these synthetic derivatives in environmental safety and health research (Spáčil et al., 2010).

Wirkmechanismus

Target of Action

Boc-beta-cyano-D-alanine, also known as Boc-beta-cyano-D-Ala-OH, is an organic compound that is commonly used as an intermediate in organic synthesis . It is also used to study the chemical properties of amino acids and the interactions between ligands and receptors .

Mode of Action

This interaction can result in a variety of effects, depending on the specific target and the context in which the interaction occurs .

Biochemical Pathways

Given its use as an intermediate in organic synthesis and its role in studying amino acid properties and ligand-receptor interactions, it is likely that the compound can influence a variety of biochemical processes .

Pharmacokinetics

It is known that the compound is a solid, usually white crystal, that is stable at room temperature but decomposes at high temperatures . It is a hydrophilic compound with low solubility in water .

Result of Action

Given its use in organic synthesis and in studying amino acid properties and ligand-receptor interactions, it is likely that the compound can have a variety of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Boc-beta-cyano-D-alanine can be influenced by various environmental factors. For instance, the compound is stable at room temperature but decomposes at high temperatures . Additionally, its hydrophilic nature and low solubility in water can affect its action and efficacy .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKMLPKBZQTAMQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427148 | |

| Record name | Boc-beta-cyano-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-beta-cyano-D-alanine | |

CAS RN |

184685-17-4 | |

| Record name | Boc-beta-cyano-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

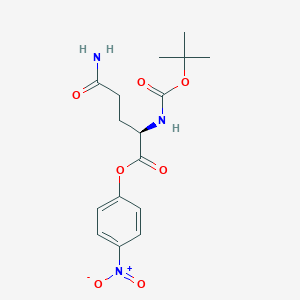

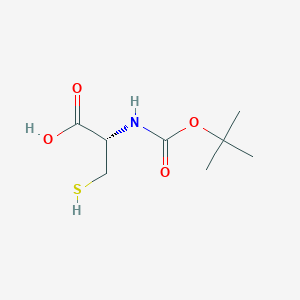

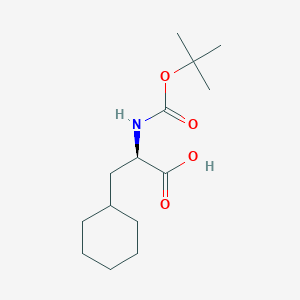

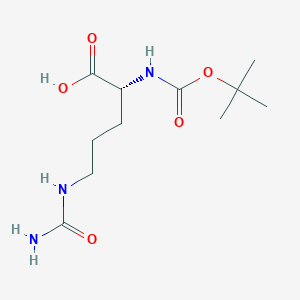

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.